![molecular formula C10H11ClFN3O B1408352 {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride CAS No. 1638612-56-2](/img/structure/B1408352.png)
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis : A study explored the ring-fission and C-C bond cleavage reactions involving compounds related to {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride. They investigated the reaction mechanisms and products using techniques like NMR, mass spectrometry, and IR spectroscopy (Jäger et al., 2002).
Chemical Properties and Sensing Applications : Another study focused on the synthesis and properties of novel anion sensors that contain oxadiazole groups. They investigated the spectroscopic and colorimetric properties of these compounds in relation to fluoride sensing (Ma et al., 2013).
Biological Activities : Research on compounds structurally similar to {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride has shown potential in various biological activities. For instance, some studies have identified these compounds as potential anticancer agents, revealing their ability to induce apoptosis in cancer cell lines (Zhang et al., 2005).
Pharmacological Potential : Several studies have examined the pharmacological potential of related oxadiazole compounds. They have been found to have significant effects in preclinical models, suggesting potential applications in treating conditions like depression, anxiety, and schizophrenia (Rodriguez et al., 2010).
Molecular Interaction and Drug Development : The interaction of similar compounds with biological targets such as receptors has been a focus in drug development. For instance, a study on a neurokinin-1 receptor antagonist highlights the design and synthesis process, emphasizing the compound's binding and activity profiles (Harrison et al., 2001).
properties
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-12-6-9-13-10(14-15-9)7-2-4-8(11)5-3-7;/h2-5,12H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJPELPFQUTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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